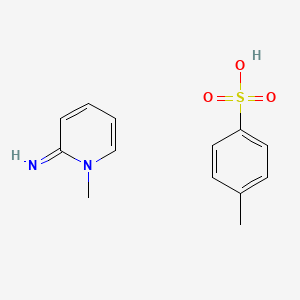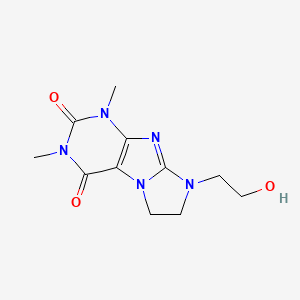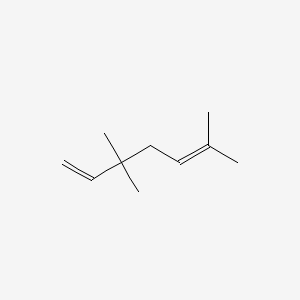
Dimethyl 2-(propylamino)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(propylamino)but-2-enedioate is an organic compound with the molecular formula C9H15NO4 It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by dimethyl and propylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(propylamino)but-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate anion with an alkyl halide, resulting in the formation of a new carbon-carbon bond . The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion from a suitable precursor, such as a malonic ester or acetoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(propylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-(propylamino)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(propylamino)but-2-enedioate involves its interaction with molecular targets through various pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: A similar compound with the molecular formula C6H8O4, used in Diels-Alder reactions and as a dienophile in organic synthesis.
Dimethyl fumarate: Another related compound, used in the treatment of multiple sclerosis and psoriasis due to its immunomodulatory properties.
Uniqueness
Dimethyl 2-(propylamino)but-2-enedioate is unique due to the presence of the propylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Properties
CAS No. |
24559-78-2 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl 2-(propylamino)but-2-enedioate |
InChI |
InChI=1S/C9H15NO4/c1-4-5-10-7(9(12)14-3)6-8(11)13-2/h6,10H,4-5H2,1-3H3 |
InChI Key |
GZUSBTOCWBMVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


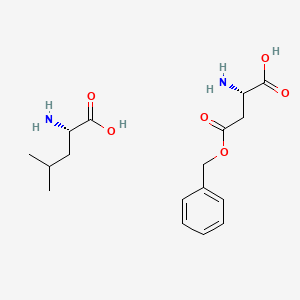
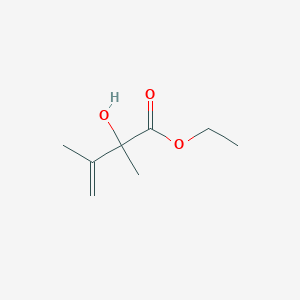

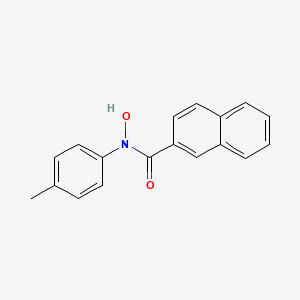
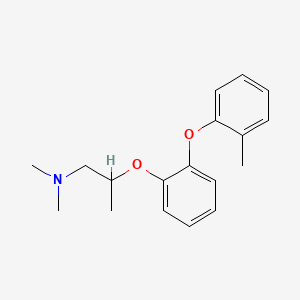
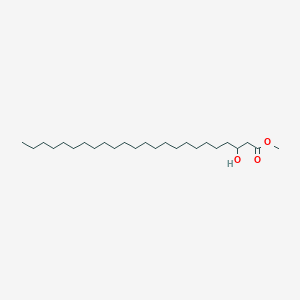
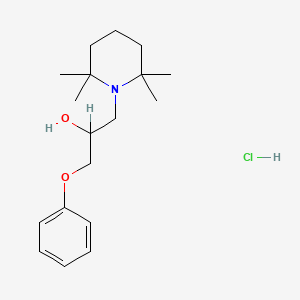
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
